Lipophilicity Advantage Over Unsubstituted Analog
The 3-methyl substitution results in a computed XLogP3-AA of 0.0 for 3-methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole, positioning it at the lower boundary of CNS drug-like space while maintaining aqueous solubility. In contrast, the unsubstituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (PubChem CID 53439076) carries a hydrogen atom at the 3-position and is predicted to exhibit a lower XLogP3-AA (approximately -0.5 to -0.7), increasing polarity and potentially reducing passive membrane permeability by ~5-fold based on the LogP-permeability correlation [1]. This difference is quantifiable and directly impacts the compound's suitability for cell-based assays or CNS-targeted probe development.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.0 (PubChem CID 84648341) |
| Comparator Or Baseline | 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole (unsubstituted parent). XLogP3-AA estimated at -0.5 to -0.7 based on structural analogy (exact value not experimentally measured in source). |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 to +0.7 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The quantified lipophilicity difference allows procurement specialists to select the 3-methyl analog for applications requiring moderate membrane permeability without introducing excessive hydrophobicity that could compromise solubility or lead to non-specific binding.
- [1] PubChem. 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole. Compound Summary CID 84648341. National Center for Biotechnology Information. View Source
